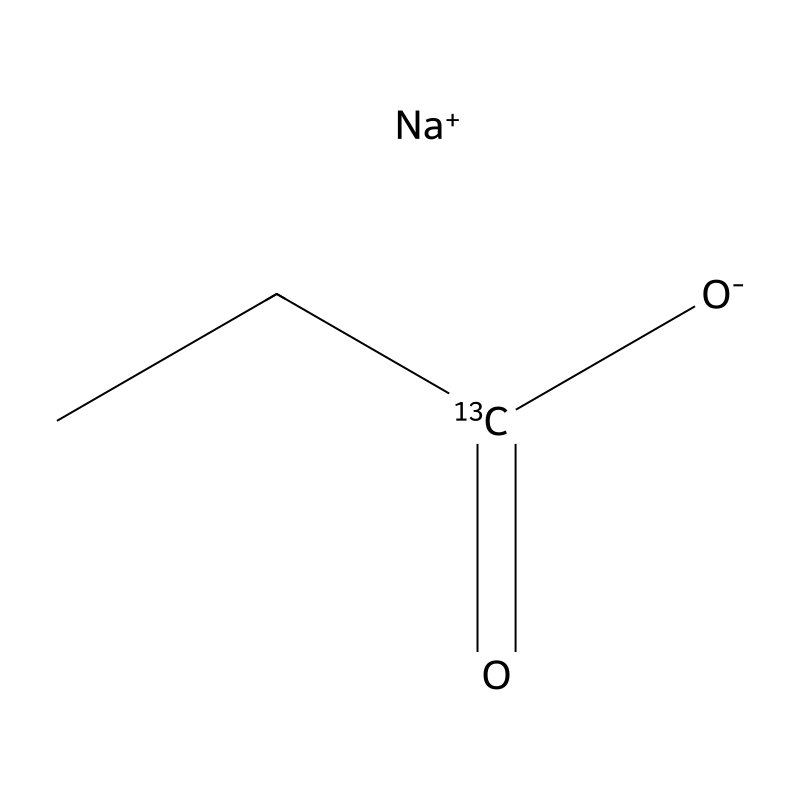

Sodium propionate-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracer Studies:

Sodium;(113C)propanoate is a valuable tool in isotope tracer studies []. The carbon-13 isotope (¹³C) in the propionate molecule acts as a tracer, allowing researchers to track the metabolism and fate of propionate in living organisms. This is because ¹³C is a stable isotope, meaning it does not undergo radioactive decay, making it safe for use in biological experiments.

By incorporating ¹³C into the propionate molecule, scientists can monitor its movement through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to study various aspects of propionate metabolism, such as:

- Propionate uptake and utilization by cells: Researchers can use sodium;(113C)propanoate to investigate how different cell types take up and utilize propionate for energy production or other cellular processes.

- Propionate contribution to gluconeogenesis: Scientists can use this compound to assess the contribution of propionate to the synthesis of glucose in the liver, a process known as gluconeogenesis.

- Propionate metabolism in the gut: Sodium;(113C)propanoate can be used to study the metabolism of propionate by gut microbiota, which plays a crucial role in gut health and energy balance [].

Metabolic Flux Analysis:

Sodium;(113C)propanoate can also be used in metabolic flux analysis []. This technique allows researchers to measure the rates of individual reactions within a metabolic pathway. By measuring the incorporation of ¹³C into different metabolites, scientists can gain insights into the relative activity of different enzymes involved in propionate metabolism. This information can be used to:

- Understand the regulation of propionate metabolism: Researchers can use metabolic flux analysis to investigate how different factors, such as diet or hormones, regulate the activity of enzymes involved in propionate metabolism [].

- Develop new therapeutic strategies: By understanding the regulation of propionate metabolism, scientists can develop new therapeutic strategies for diseases associated with propionate metabolism dysregulation [].

Sodium propionate-1-13C is a stable isotope-labeled compound derived from propionic acid, where the carbon atom at position one is replaced with the carbon-13 isotope. This compound is primarily utilized in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. As a sodium salt of propionic acid, it retains the properties of propionate while providing unique insights into biochemical processes due to the presence of the carbon-13 isotope .

- Oxidation: It can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form propanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can engage in nucleophilic substitution reactions, where the carboxylate group is substituted by other nucleophiles .

Major Products of Reactions- Oxidation: Carbon dioxide and water.

- Reduction: Propanol.

- Substitution: Various substituted propionates depending on the nucleophile used.

Sodium propionate-1-13C plays a significant role in metabolic studies, particularly in understanding disorders related to propionate metabolism. Research has shown that its metabolic pathways can be tracked using isotopic labeling, providing insights into conditions such as propionic acidemia and methylmalonic acidemia. In clinical studies, bolus administration of sodium propionate-1-13C has been used to measure isotopic enrichment in breath samples, helping to assess metabolic function and enzyme activity in affected patients .

The synthesis of sodium propionate-1-13C typically involves neutralizing propionic acid-1-13C with sodium hydroxide. This reaction is conducted in an aqueous solution where the isotopically labeled propionic acid is dissolved and reacted with an equimolar amount of sodium hydroxide to produce the sodium salt. This method can be scaled up for industrial production, following similar principles as laboratory synthesis but adapted for larger quantities .

Studies involving sodium propionate-1-13C have demonstrated its utility in investigating metabolic interactions and pathways. For example, research has highlighted differences in recovery rates of carbon dioxide production among patients with various metabolic disorders when administered sodium propionate-1-13C. These differences can indicate varying enzyme activities or alternative metabolic pathways available to different patient groups .

Sodium propionate-1-13C can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Description | Unique Feature |

|---|---|---|

| Sodium propionate | Sodium salt of propionic acid | Standard form without isotopic labeling |

| Sodium propionate-2-13C | Sodium salt with carbon-13 at position two | Single isotopic labeling at second carbon |

| Sodium propionate-13C3 | Sodium salt with carbon-13 at all three positions | Triple isotopic labeling for comprehensive studies |

Uniqueness

Sodium propionate-1-13C is distinct due to its single isotopic labeling at the first carbon position, which allows for targeted studies that are less complex than those involving multiple labeled positions. This specificity makes it particularly valuable for tracing specific metabolic pathways without the confounding effects that may arise from more complex isotopic labeling strategies .

Molecular Structure and Physiochemical Characteristics

Sodium propionate-1-¹³C is the sodium salt of propanoic acid with carbon-13 isotopic enrichment specifically at the carboxyl carbon position [1] [2]. The compound has the molecular formula CH₃CH₂¹³CO₂Na with a molecular weight of 97.05 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 62601-06-3 [1] [2] [3] [4].

The structural representation demonstrates the ¹³C enrichment at the carbonyl carbon, distinguishing it from the unlabeled sodium propionate which bears CAS number 137-40-6 [2] [4]. The SMILES notation for this compound is [Na+].CC13C=O, and the InChI key is JXKPEJDQGNYQSM-FJUFCODESA-M [1].

Table 1: Physical and Chemical Properties of Sodium Propionate-1-¹³C

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CH₃CH₂¹³CO₂Na | [1] [2] [3] |

| Molecular Weight (g/mol) | 97.05 | [1] [2] [3] |

| CAS Number | 62601-06-3 | [1] [2] [3] [4] |

| Melting Point (°C) | 285-286 | [1] [5] |

| Physical Form | White crystalline solid | [1] [2] |

| Solubility in Water (g/100ml) | Highly soluble (>99 g/100ml at 15°C) | [6] [7] [8] |

| Chemical Purity (%) | 98-99 | [2] [4] |

| Isotopic Purity (atom % ¹³C) | 99 | [1] [2] [4] |

| Storage Conditions | Room temperature, away from light and moisture | [2] [4] |

| SMILES String | [Na+].CC13C=O | [1] |

| InChI Key | JXKPEJDQGNYQSM-FJUFCODESA-M | [1] |

The compound exhibits a crystalline structure similar to unlabeled sodium propionate, with the sodium cation coordinated to six oxygen ligands in a trigonal prismatic arrangement [9]. The isotopic substitution at the carboxyl carbon does not significantly alter the bulk physical properties compared to the natural abundance compound [2] [4]. The melting point remains consistent at 285-286°C, demonstrating the minimal impact of the single ¹³C substitution on thermal properties [1] [5].

Solubility characteristics show excellent water solubility exceeding 99 grams per 100 milliliters at 15°C, maintaining the hygroscopic nature of the parent compound [6] [7] [8]. The compound is stable under normal storage conditions when kept at room temperature away from light and moisture [2] [4].

¹³C Nuclear Magnetic Resonance Spectroscopic Profile

The ¹³C Nuclear Magnetic Resonance spectrum of sodium propionate-1-¹³C provides distinct spectroscopic characteristics due to the isotopic enrichment at the carboxyl position [10] [11] [12]. The spectrum displays three carbon environments corresponding to the three carbon atoms in the propanoic acid backbone [13].

Table 2: ¹³C Nuclear Magnetic Resonance Spectroscopic Data

| Carbon Position | Chemical Shift (ppm) | Carbon Environment | Expected Signal Enhancement | Reference |

|---|---|---|---|---|

| C-1 (Carboxyl Carbon, ¹³C-labeled) | 175-180 | Carboxylic carbon (COO⁻) | Enhanced due to ¹³C enrichment | [14] [10] [11] [12] [13] [15] [16] |

| C-2 (Methylene Carbon) | 27-29 | CH₂ adjacent to carboxyl | Natural abundance | [10] [11] [12] [13] [15] [16] |

| C-3 (Methyl Carbon) | 9-11 | Terminal CH₃ | Natural abundance | [10] [11] [12] [13] [15] [16] |

The carboxyl carbon signal appears in the characteristic downfield region between 175-180 parts per million, consistent with carboxylic acid derivatives [14] [15] [16]. This signal exhibits significantly enhanced intensity due to the 99 atom percent ¹³C enrichment at this position [1] [2] [4]. The enhanced signal provides superior signal-to-noise ratio compared to natural abundance spectra, facilitating more precise chemical shift determination and integration [17] [18].

The methylene carbon at the C-2 position resonates between 27-29 parts per million, reflecting its chemical environment adjacent to the electron-withdrawing carboxyl group [10] [12] [13]. The terminal methyl carbon appears upfield at 9-11 parts per million, characteristic of aliphatic methyl groups [10] [12] [13]. Both C-2 and C-3 positions maintain natural ¹³C abundance, resulting in signals of normal intensity relative to the dramatically enhanced C-1 signal [17] [18].

The ¹³C Nuclear Magnetic Resonance spectrum benefits from proton decoupling, eliminating carbon-proton coupling patterns and presenting each carbon environment as a singlet [17] [18]. This decoupling simplifies spectral interpretation while maintaining the enhanced sensitivity at the labeled position [17] [18].

Mass Spectrometric Properties

Mass spectrometric analysis of sodium propionate-1-¹³C reveals characteristic fragmentation patterns influenced by the isotopic labeling [19] [20]. The molecular ion exhibits a mass shift of one atomic mass unit compared to the unlabeled compound due to the ¹³C substitution [1] [21].

Table 3: Mass Spectrometric Fragmentation Pattern

| Ion Type | m/z Value | Relative Intensity | Description | Reference |

|---|---|---|---|---|

| Molecular Ion [M+H]⁺ | 98 | Moderate | Protonated molecular ion | [1] [22] [19] [20] |

| Molecular Ion [M+Na]⁺ | 120 | Weak | Sodiated molecular ion | [22] [19] [20] |

| Base Peak (Loss of Na) | 74 | High | Loss of sodium cation | [22] [19] [20] |

| Fragment (Loss of COOH) | 68 | Moderate | Loss of carboxyl group | [22] [19] [20] |

| Fragment (Loss of C₂H₅) | 68 | Moderate | Loss of ethyl group | [22] [19] [20] |

| Fragment (COO⁻) | 45 | High | Carboxylate anion | [22] [19] [20] |

| Mass Shift | M+1 due to ¹³C | Enhanced | Isotopic labeling effect | [1] [21] |

Under electron ionization conditions, the molecular ion at mass-to-charge ratio 98 demonstrates moderate stability [19] [20]. The isotopic labeling results in a characteristic mass shift pattern, with the ¹³C-containing species appearing at one mass unit higher than the corresponding unlabeled fragments [1] [21]. This mass shift facilitates differentiation between labeled and unlabeled species in metabolic studies [21].

Fragmentation patterns follow typical carboxylic acid salt behavior, with loss of the sodium cation producing a base peak at m/z 74 [19] [20]. Additional fragmentation includes loss of the carboxyl group and ethyl substituent, both yielding fragments at m/z 68 [19] [20]. The carboxylate anion fragment at m/z 45 represents a stable ionic species commonly observed in carboxylic acid mass spectra [19] [20].

The isotopic enrichment enhances the detectability of ¹³C-containing fragments in mass spectrometric analysis [21]. This enhancement proves particularly valuable in compound-specific isotope analysis applications where precise tracking of the labeled carbon is required [21] [23].

Isotopic Enrichment Parameters and Quality Standards

The isotopic enrichment of sodium propionate-1-¹³C requires stringent quality control measures to ensure analytical reliability [21] [24]. Commercial suppliers typically guarantee ¹³C enrichment levels of 99 atom percent or higher at the carboxyl position [2] [4].

Table 4: Quality Standards and Enrichment Parameters

| Parameter | Specification/Method | Standard/Reference | Reference |

|---|---|---|---|

| Isotopic Enrichment (¹³C) | ≥99 atom % | Cambridge Isotope Laboratories specification | [2] [4] [21] [24] |

| Chemical Purity | ≥98% | Pharmaceutical grade standard | [2] [4] [25] [26] |

| Water Content (Karl Fischer) | ≤1.0% | USP <921> method | [27] |

| Storage Stability | Stable at room temperature for 2+ years | ICH Q1A stability guidelines | [2] [4] |

| Analytical Techniques for Verification | LC-MS, NMR, EA-IRMS | ISO 17025 accredited methods | [21] [24] [23] |

| Mass Accuracy Requirement | ±5 ppm for molecular ion | FDA guidance for bioanalytical methods | [21] [28] |

| Nuclear Magnetic Resonance Verification Method | ¹³C Nuclear Magnetic Resonance with quantitative conditions | IUPAC recommendations | [23] [29] |

| Quality Control Frequency | Each batch analysis | GMP quality standards | [24] [26] |

| Acceptance Criteria for ¹³C Content | 99.0-100.0 atom % | Isotope supplier specifications | [2] [4] [21] |

| Impurity Profile Analysis | HPLC with UV/MS detection | ICH Q3A impurity guidelines | [21] [26] |

Verification of isotopic enrichment employs multiple analytical techniques including liquid chromatography-mass spectrometry, Nuclear Magnetic Resonance spectroscopy, and elemental analyzer-isotope ratio mass spectrometry [21] [24] [23]. These complementary methods ensure accurate determination of both isotopic purity and chemical composition [21] [24].

Quality control protocols require batch-to-batch analysis to maintain consistent enrichment levels [24] [26]. Acceptance criteria typically specify ¹³C content between 99.0 and 100.0 atom percent, with chemical purity exceeding 98 percent [2] [4] [21]. Water content determination by Karl Fischer titration must not exceed 1.0 percent to prevent hydrolysis and maintain stability [27].

Long-term stability studies demonstrate that properly stored sodium propionate-1-¹³C maintains its isotopic enrichment and chemical integrity for over two years at room temperature [2] [4]. Storage conditions require protection from light and moisture to prevent degradation [2] [4]. The compound exhibits excellent stability characteristics suitable for routine analytical applications requiring isotopic tracers [30] [25].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant